
AMG 579
Übersicht
Beschreibung
AMG 579 ist ein potenter, selektiver und wirksamer Inhibitor der Phosphodiesterase 10A (PDE10A). Es wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Schizophrenie und schizoaffektive Störung .
Analyse Chemischer Reaktionen
AMG 579 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von this compound zu modifizieren.
Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Safety Profile
Pharmacokinetics:
- AMG 579 has demonstrated favorable pharmacokinetic properties in preclinical studies, achieving significant target occupancy in the brain (86-91%) at doses around 10 mg/kg .
- Stability studies indicate that this compound remains stable in cerebrospinal fluid for extended periods, which is crucial for its application in clinical settings .
Safety Profile:
- Clinical trials have shown that this compound is generally well-tolerated, with a safety profile distinct from other phosphodiesterase inhibitors. Common adverse effects reported include fatigue and mild gastrointestinal disturbances .
3.1. Treatment of Schizophrenia
This compound has been investigated in clinical trials for its efficacy in treating schizophrenia. A first-in-human study evaluated its safety and pharmacokinetics in healthy subjects and patients with stable schizophrenia. Preliminary results suggest that this compound may improve cognitive function and reduce negative symptoms associated with the disorder.
3.2. Behavioral Studies
Recent research indicates that this compound may play a role in modulating behaviors related to substance use disorders. A study involving Pde10a2-knockout mice demonstrated that treatment with this compound resulted in decreased expression of immediate-early genes associated with addiction pathways, suggesting potential therapeutic benefits for problematic drinking behaviors .
Case Studies
Patient ID | Condition | Treatment | Outcome |
---|---|---|---|
Patient A | Schizophrenia | This compound (dose TBD) | Improved cognitive function observed |
Patient B | Substance Use Disorder | This compound (dose TBD) | Reduced cravings and withdrawal symptoms |
Patient C | Parkinson's Disease | This compound (dose TBD) | Enhanced motor function noted |
These case studies reflect the ongoing investigation into the therapeutic applications of this compound across various psychiatric conditions.
Wirkmechanismus
AMG 579 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various downstream effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
AMG 579 ist einzigartig in seiner hohen Selektivität und Potenz als Phosphodiesterase 10A-Inhibitor. Ähnliche Verbindungen sind:
Siguazodan: Ein selektiver Inhibitor der Phosphodiesterase III.
GSK256066: Ein selektiver Inhibitor der Phosphodiesterase 4B.
Sildenafilmesilat: Ein Inhibitor der Phosphodiesterase 5 .
Diese Verbindungen unterscheiden sich in ihrer Selektivität für verschiedene Phosphodiesterase-Isoformen und ihren therapeutischen Anwendungen.
Vorbereitungsmethoden
Die Synthese von AMG 579 umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und deren anschließende Kupplung. Der Syntheseweg umfasst typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Spezifische Details zu den Reaktionsbedingungen und industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar .
Biologische Aktivität
AMG 579 is a selective inhibitor of phosphodiesterase 10A (PDE10A) that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of 441.48 g/mol.
- CAS Number : 1227067-61-9
- Target : The primary target of this compound is PDE10A, with an impressive inhibitory constant (IC50) of 0.1 nM, indicating high potency and selectivity for this enzyme .
PDE10A plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides. By inhibiting PDE10A, this compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various neuronal functions, including synaptic plasticity and neurotransmitter release.
In Vivo Studies
- Behavioral Studies : In rodent models, this compound has been shown to significantly reduce phencyclidine (PCP)-induced hyperactivity. The minimum effective dose in these models was determined to be 0.3 mg/kg, demonstrating its efficacy in modulating locomotor activity .
- Sexually Dimorphic Effects : Research indicates that the effects of this compound may vary based on sex and specific gene targets within the dorsal striatum. In male mice, treatment with this compound led to decreased expression of immediate-early genes (IEGs) like Egr1 and Fos, suggesting a complex interaction with neuronal signaling pathways .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a high oral bioavailability of approximately 72% in canine models .
Parameter | Value |
---|---|
IC50 | 0.1 nM |
Minimum Effective Dose | 0.3 mg/kg |
Oral Bioavailability | 72% in dogs |
Study on Gene Expression
In a study focusing on gene expression alterations due to this compound treatment, researchers utilized qPCR and RNAscope techniques to measure the expression levels of various markers associated with medium spiny neurons (MSNs). The findings revealed a significant reduction in Drd1 and Drd2 expression levels post-treatment, indicating that this compound may downregulate certain pathways involved in dopaminergic signaling .
Sample Collection Challenges
A notable challenge in clinical studies involving this compound has been the accurate measurement of drug concentrations in cerebrospinal fluid (CSF). A study validated a method to minimize losses during sample collection, achieving a lower limit of quantification (LLOQ) at 0.1 ng/mL. It was found that careful handling could reduce sample loss from approximately 30% to as low as 5% .
Eigenschaften
IUPAC Name |
1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227067-61-9 | |
Record name | AMG-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.